5-(4-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
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Properties
Molecular Formula |
C19H16ClN3OS |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(2,5-dimethylpyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16ClN3OS/c1-11-4-5-12(2)22(11)23-13(3)21-18-17(19(23)24)16(10-25-18)14-6-8-15(20)9-7-14/h4-10H,1-3H3 |
InChI Key |
LWLHLXBBMNZGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1N2C(=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)C)C |
Origin of Product |
United States |
Biological Activity
5-(4-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, which includes a thieno[2,3-d]pyrimidine core and various substituents, positions it as a potential candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 369.9 g/mol. Its structure features a chlorophenyl group and a dimethylpyrrole moiety, contributing to its biological activity. The thieno[2,3-d]pyrimidine framework is known for its involvement in various biological processes, making it an attractive scaffold for drug development.
Biological Activities
Research has indicated that compounds with similar thieno[2,3-d]pyrimidine structures exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, derivatives of thieno[2,3-d]pyrimidinones have been tested against Escherichia coli and Staphylococcus aureus, often showing effective minimum inhibitory concentrations (MIC) .
- Anticancer Potential : The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cell proliferation in cancer cell lines .
- Enzyme Inhibition : There is evidence that this class of compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Case Studies and Research Findings
- Antimicrobial Screening : A study focusing on the antimicrobial activity of thieno[2,3-d]pyrimidinones revealed that several synthesized compounds exhibited strong antibacterial effects against Salmonella typhi and Bacillus subtilis. The most potent compounds showed non-toxic profiles at doses up to 200 µmol/L .
- Docking Studies : Computational studies have been performed to understand the interaction of these compounds with protein targets. For example, docking studies indicated favorable binding interactions with bovine serum albumin (BSA), suggesting good pharmacokinetic properties .
- Toxicity Assessment : Toxicity evaluations using hemolytic assays indicated that several derivatives of thieno[2,3-d]pyrimidinones were non-toxic at therapeutic concentrations, highlighting their safety profile for potential medicinal use .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 5-(Phenyl)-3-(1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidin | Similar thieno structure | Lacks chlorine substitution | Moderate antimicrobial activity |
| 6-(4-Chlorophenyl)-2-methylthieno[2,3-c]pyridine | Related heterocyclic framework | Different nitrogen placement | Anticancer activity reported |
| 7-(4-Bromophenyl)-6-methylthieno[2,3-b]pyridine | Halogenated variant | Bromine instead of chlorine | Significant enzyme inhibition |
This comparative analysis illustrates the unique position of this compound within its chemical class.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that pyrimidine derivatives, including thieno[2,3-d]pyrimidinones, exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of thieno[2,3-d]pyrimidinones showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of studies have shown that thieno[2,3-d]pyrimidine derivatives possess antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial cell walls, leading to cell death. In vitro tests against pathogens such as Staphylococcus aureus and Candida albicans have shown promising results .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment. Histological analysis revealed increased apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against E. coli, showcasing its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Related Compounds
| Compound Name | Anticancer IC50 (µM) | MIC against E. coli (µg/mL) |
|---|---|---|
| Compound A | 10 | 32 |
| Compound B | 15 | 64 |
| Compound C | 8 | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
